molecular formula C8H10N2O2 B087265 1-(2-Methoxyphenyl)urea CAS No. 135-92-2

1-(2-Methoxyphenyl)urea

Cat. No. B087265
CAS RN: 135-92-2
M. Wt: 166.18 g/mol
InChI Key: IABLBGQNBFMFFZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)urea is an organic compound1. It is not currently available for purchase2. The product is not intended for human or veterinary use and is for research use only3.



Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)urea is not explicitly mentioned in the available resources. However, urea derivatives can be synthesized using various methods, including carbonylation reactions4.



Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)urea is not explicitly mentioned in the available resources. However, similar compounds like 1-(2-ETHOXYPHENYL)-3-(2-METHOXYPHENYL)UREA have a linear formula of C16H18N2O32.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(2-Methoxyphenyl)urea are not detailed in the available resources. However, urea, a related compound, undergoes hydrolysis, a reaction that provides insight into probable reaction pathways for urease-catalyzed reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methoxyphenyl)urea are not explicitly mentioned in the available resources. However, a related compound, 1-(2-methoxyphenyl)-N-phenylmethanimine, has a molecular weight of 211.26 g/mol7.


Scientific Research Applications

  • Cardiovascular Applications : A study by Hashimoto et al. (2001) explored the effects of a free radical scavenger closely related to 1-(2-Methoxyphenyl)urea on myocardial infarction, suggesting potential applications in cardiovascular diseases (Hashimoto et al., 2001).

  • Antitumor Activity : Hu et al. (2018) synthesized and analyzed the antitumor activity of a compound structurally similar to 1-(2-Methoxyphenyl)urea, highlighting its potential in cancer research (Hu et al., 2018).

  • Optical Applications : The growth and characterization of organic NLO (nonlinear optical) crystals related to 1-(2-Methoxyphenyl)urea have been investigated by Crasta et al. (2004), showing potential applications in optical technologies (Crasta et al., 2004).

  • Molecular Structure Studies : The structural properties of compounds closely related to 1-(2-Methoxyphenyl)urea have been analyzed in various studies, such as Choi et al. (2011), providing insights into their chemical behavior (Choi et al., 2011).

  • Corrosion Inhibition : Bahrami and Hosseini (2012) investigated the use of compounds similar to 1-(2-Methoxyphenyl)urea as corrosion inhibitors in mild steel, indicating potential industrial applications (Bahrami & Hosseini, 2012).

  • COX-2 Inhibition in Medical Research : Zarghi et al. (2008) designed and synthesized 1,3-diarylurea derivatives, including compounds structurally related to 1-(2-Methoxyphenyl)urea, as selective COX-2 inhibitors, suggesting their importance in medicinal chemistry (Zarghi et al., 2008).

  • Photodegradation Studies : Gatidou and Iatrou (2011) studied the photodegradation and hydrolysis of certain urea pesticides, providing insights into environmental applications of related compounds (Gatidou & Iatrou, 2011).

Safety And Hazards

The specific safety and hazards of 1-(2-Methoxyphenyl)urea are not detailed in the available resources. However, urea, a related compound, is classified as very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes8.


Future Directions

The future directions of 1-(2-Methoxyphenyl)urea are not explicitly mentioned in the available resources. However, the development of novel catalytic methods for nucleophilic substitutions, which are fundamental to the synthesis of urea derivatives, is a flourishing and reviving area of research9.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABLBGQNBFMFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159201
Record name Urea, (o-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)urea

CAS RN

135-92-2
Record name N-(2-Methoxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ureidoanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 135-92-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163364
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, (o-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYPHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-UREIDOANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VLI6I8PJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hasani, HR Kalhor - ACS Catalysis, 2021 - ACS Publications
Catalysts as the dynamo of chemical reactions along with solvents play paramount roles in organic transformations in long-lasting modes. Thus, developing effective and biobased …
Number of citations: 10 pubs.acs.org
PV Zadorozhnii, IO Pokotylo, VV Kiselev… - Chemical Data …, 2020 - Elsevier
Derivatives of 1,3,5-oxadiazines are of great interest in medicine and agriculture. The thermal decomposition of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-…
Number of citations: 4 www.sciencedirect.com
KW Rugg, RC Balk, JM Paolillo… - Journal of …, 2023 - Wiley Online Library
The efficient copper‐catalyzed construction of imidazopyridinones is described. Beginning from iodopyridinyl ureas, Ullmann coupling provides imidazopyridinones in good yield. …
Number of citations: 2 onlinelibrary.wiley.com

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